molecular formula C23H24N4O3 B2719601 1-{8-[(phenylcarbamoyl)methoxy]quinolin-2-yl}piperidine-4-carboxamide CAS No. 921512-05-2

1-{8-[(phenylcarbamoyl)methoxy]quinolin-2-yl}piperidine-4-carboxamide

Cat. No.: B2719601
CAS No.: 921512-05-2
M. Wt: 404.47
InChI Key: KGYOPUNGGNQOTM-UHFFFAOYSA-N
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Description

1-{8-[(Phenylcarbamoyl)methoxy]quinolin-2-yl}piperidine-4-carboxamide is a heterocyclic compound featuring a quinoline core substituted at the 8-position with a phenylcarbamoyl-methoxy group and at the 2-position with a piperidine-4-carboxamide moiety. Its synthesis involves coupling 1-(2-oxo-2-(phenylamino)ethyl)piperidine-4-carboxylic acid (3D) with intermediate 2A using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-(N,N-dimethylamino)pyridine (DMAP) in DMF/CH₂Cl₂, followed by purification and characterization via NMR and MS .

Properties

IUPAC Name

1-[8-(2-anilino-2-oxoethoxy)quinolin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c24-23(29)17-11-13-27(14-12-17)20-10-9-16-5-4-8-19(22(16)26-20)30-15-21(28)25-18-6-2-1-3-7-18/h1-10,17H,11-15H2,(H2,24,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYOPUNGGNQOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{8-[(phenylcarbamoyl)methoxy]quinolin-2-yl}piperidine-4-carboxamide typically involves multiple steps. The synthetic route often starts with the preparation of the quinoline derivative, followed by the introduction of the piperidine ring and the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-{8-[(phenylcarbamoyl)methoxy]quinolin-2-yl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{8-[(phenylcarbamoyl)methoxy]quinolin-2-yl}piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{8-[(phenylcarbamoyl)methoxy]quinolin-2-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

Structural Analogs with Quinoline Modifications

The quinoline core is a common scaffold in medicinal chemistry. Below is a comparison of substituent effects on analogous compounds:

Compound Name Quinoline Substituent Key Properties/Activities Evidence Source
Target Compound 8-(Phenylcarbamoyl-methoxy) Synthesized via EDC/DMAP coupling; NMR/MS confirmed
Methyl 4-(4-(2-(4-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C3) 4-Chlorophenyl at C2 Crystallized in ethyl acetate; characterized by ¹H NMR/HRMS
1-(8-(2-((4-Methoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide 4-Methoxyphenylcarbamoyl-methoxy Structural analog; methoxy group may enhance solubility vs. phenyl

Key Findings :

  • Phenylcarbamoyl vs. Methoxycarbamoyl : The target compound’s phenylcarbamoyl group introduces steric bulk compared to 4-methoxy derivatives, which could influence receptor binding pocket interactions .

Piperidine-4-Carboxamide Derivatives

Modifications to the piperidine-carboxamide moiety significantly impact pharmacological profiles:

Compound Name Piperidine Substituent Bioactivity/Properties Evidence Source
Target Compound Quinolin-2-yl linked via ethoxy Potential enzyme/receptor targeting (inferred from analogs)
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide Naphthalen-1-yl and 4-fluorobenzyl Reported as SARS-CoV-2 inhibitor with improved selectivity
CP-945,598 (Cannabinoid Receptor Antagonist) Purin-6-yl core with chlorophenyl High metabolic stability; 63% oral bioavailability in humans

Key Findings :

  • Aromatic Substituents: Naphthalene or quinoline groups enhance π-π stacking in receptor binding, while fluorobenzyl groups (e.g., in SARS-CoV-2 inhibitors) improve metabolic resistance .
  • Pharmacokinetics : CP-945,598 demonstrates extensive metabolism via CYP3A4, forming active metabolites like M1, highlighting the importance of substituent-driven metabolic pathways .

Carboxamide-Linked Heterocycles

The carboxamide linker’s role in molecular interactions:

Compound Name Carboxamide Structure Synthesis & Stability Evidence Source
Target Compound Piperidine-4-carboxamide Synthesized via carbodiimide coupling; stable under HPLC conditions
1-((Phenylcarbamoyl)methyl)-N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide (9) Thiophene-oxadiazole hybrid Enhanced rigidity from oxadiazole; confirmed by NMR/MS
N-(1-Benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide Methoxycarbonyl group Lower solubility due to ester vs. carboxamide

Key Findings :

  • Rigidity vs.
  • Solubility : Carboxamide groups generally offer better aqueous solubility than ester derivatives (e.g., methoxycarbonyl in ).

Biological Activity

1-{8-[(phenylcarbamoyl)methoxy]quinolin-2-yl}piperidine-4-carboxamide, also known by its CAS number 921785-69-5, is a complex organic compound characterized by a quinoline core and a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H23F3N4O3, with a molecular weight of 472.5 g/mol. The compound features a quinoline structure that is known for its biological activity, particularly in drug development.

PropertyValue
CAS Number 921785-69-5
Molecular Formula C24H23F3N4O3
Molecular Weight 472.5 g/mol
IUPAC Name 1-[8-[2-oxo-2-[4-(trifluoromethyl)anilino]ethoxy]quinolin-2-yl]piperidine-4-carboxamide

The mechanism of action of this compound involves several pathways:

  • DNA Intercalation : The quinoline core can intercalate into DNA, disrupting replication and transcription processes.
  • Protein Binding : The trifluoromethylphenyl group enhances binding affinity to specific proteins, potentially inhibiting their function.
  • Enzyme Inhibition : It may act as an inhibitor for various enzymes involved in metabolic pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Anticancer Properties

Several studies have explored the anticancer potential of quinoline derivatives. In vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways leading to programmed cell death.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress markers in neuronal cells, indicating potential benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Studies

  • Antimicrobial Study :
    • A study conducted on various derivatives of quinoline compounds indicated that those with similar structures to this compound exhibited significant antimicrobial activity against Mycobacterium tuberculosis and other pathogens.
  • Anticancer Research :
    • In vitro tests on MCF-7 and HeLa cell lines revealed that the compound induced cell cycle arrest at the G2/M phase, suggesting a mechanism for its anticancer activity. The study highlighted the importance of further investigations into its potential as a chemotherapeutic agent.
  • Neuroprotection :
    • A recent investigation into neuroprotective agents found that derivatives similar to this compound could mitigate neuronal damage caused by oxidative stress in rodent models, suggesting a pathway for therapeutic applications in neurodegenerative conditions.

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